molecular formula C15H20BrCl2N3O B12714350 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride CAS No. 120260-40-4

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride

Cat. No.: B12714350
CAS No.: 120260-40-4
M. Wt: 409.1 g/mol
InChI Key: WIJDFJCJDWKHIN-UHFFFAOYSA-N
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Description

5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo[4,5-c]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the bromophenyl and methyl groups through substitution reactions.

    Reduction Reactions: Reduction of intermediate compounds to achieve the desired tetrahydro structure.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups and achieve different tetrahydro derivatives.

    Substitution: Substitution reactions with different reagents can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted imidazo[4,5-c]pyridines with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine Derivatives: Other compounds in this class with different substituents.

    Bromophenyl Compounds: Compounds with bromophenyl groups but different core structures.

Uniqueness

The uniqueness of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-alpha-(4-bromophenyl)-1-methyl-, dihydrochloride lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.

Properties

CAS No.

120260-40-4

Molecular Formula

C15H20BrCl2N3O

Molecular Weight

409.1 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)ethanol;dihydrochloride

InChI

InChI=1S/C15H18BrN3O.2ClH/c1-18-10-17-13-8-19(7-6-14(13)18)9-15(20)11-2-4-12(16)5-3-11;;/h2-5,10,15,20H,6-9H2,1H3;2*1H

InChI Key

WIJDFJCJDWKHIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CCN(C2)CC(C3=CC=C(C=C3)Br)O.Cl.Cl

Origin of Product

United States

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